N-Butyl-3-methylisoxazol-5-amine
Description
BenchChem offers high-quality N-Butyl-3-methylisoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-3-methylisoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-butyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-9-8-6-7(2)10-11-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
FAAAMJFDCGOCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NO1)C |
Origin of Product |
United States |
N-Butyl-3-methylisoxazol-5-amine molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-Butyl-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Metrics of Chemical Identity
In the landscape of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in general laboratory parlance, these two metrics are distinct and provide different, yet complementary, information crucial for researchers.
Molecular Weight (also known as molar mass) represents the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes.[1][2] It is expressed in grams per mole ( g/mol ) and is the cornerstone for stoichiometric calculations, enabling scientists to accurately measure and combine substances for chemical reactions.[3][4]
Exact Mass , on the other hand, is the calculated mass of a molecule using the mass of the most abundant isotope of each constituent element.[5] This value, expressed in Daltons (Da) or unified atomic mass units (u), is a theoretical calculation that does not account for isotopic distribution. Its primary utility is in high-resolution mass spectrometry (HRMS), where it serves as a highly specific identifier for a compound, allowing for unambiguous formula determination.
This guide provides a detailed analysis of the molecular weight and exact mass of N-Butyl-3-methylisoxazol-5-amine, a substituted isoxazole derivative. Understanding these core properties is the first step in its potential application in medicinal chemistry and materials science.
Core Compound Analysis: N-Butyl-3-methylisoxazol-5-amine
To determine the molecular weight and exact mass, the molecular formula must first be established. The structure consists of a 3-methylisoxazol-5-amine core, which is N-substituted with a butyl group.
-
Core Structure: 3-methylisoxazol-5-amine (related to C4H6N2O)[6][7]
-
Substituent: Butyl group (C4H9)
-
Derivation of Molecular Formula: The butyl group replaces a hydrogen atom on the amine nitrogen.
-
Base formula (C4H6N2O) + Butyl group (C4H9) - 1 Hydrogen = C8H14N2O
-
With the molecular formula established, we can proceed to calculate the key mass-related parameters.
Quantitative Data Summary
| Parameter | Value | Units |
| Molecular Formula | C8H14N2O | - |
| Molecular Weight | 154.213 | g/mol |
| Exact Mass | 154.110613 | Da |
Methodology: Calculation Protocols
The determination of these values is a systematic process grounded in the fundamental atomic properties of the constituent elements. The protocols described below are self-validating, as they rely on internationally accepted standard atomic weights and isotopic masses.
Protocol 1: Molecular Weight Calculation
This protocol outlines the summation of the average atomic weights of all atoms in the molecular formula.[2]
Step-by-Step Procedure:
-
Identify Constituent Elements: The molecular formula C8H14N2O contains Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Count Atoms: Determine the number of atoms for each element:
-
Carbon: 8
-
Hydrogen: 14
-
Nitrogen: 2
-
Oxygen: 1
-
-
Obtain Standard Atomic Weights: Use the standard atomic weights from the IUPAC Periodic Table.
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate Total Mass for Each Element: Multiply the atom count by the respective atomic weight.
-
Mass of C = 8 * 12.011 = 96.088 u
-
Mass of H = 14 * 1.008 = 14.112 u
-
Mass of N = 2 * 14.007 = 28.014 u
-
Mass of O = 1 * 15.999 = 15.999 u
-
-
Sum for Molecular Weight: Add the total masses of all elements.
-
Molecular Weight = 96.088 + 14.112 + 28.014 + 15.999 = 154.213 g/mol
-
Protocol 2: Exact Mass Calculation
This protocol calculates the monoisotopic mass, which is critical for mass spectrometry analysis.[5]
Step-by-Step Procedure:
-
Identify Most Abundant Isotopes: For the elements in C8H14N2O, these are ¹²C, ¹H, ¹⁴N, and ¹⁶O.
-
Obtain Exact Isotopic Masses: Use the precise mass values for these isotopes.
-
¹²C: 12.000000 Da
-
¹H: 1.007825 Da
-
¹⁴N: 14.003074 Da
-
¹⁶O: 15.994915 Da
-
-
Calculate Total Mass for Each Isotope: Multiply the atom count by the respective isotopic mass.
-
Mass of ¹²C = 8 * 12.000000 = 96.000000 Da
-
Mass of ¹H = 14 * 1.007825 = 14.10955 Da
-
Mass of ¹⁴N = 2 * 14.003074 = 28.006148 Da
-
Mass of ¹⁶O = 1 * 15.994915 = 15.994915 Da
-
-
Sum for Exact Mass: Add the total masses of all isotopes.
-
Exact Mass = 96.000000 + 14.10955 + 28.006148 + 15.994915 = 154.110613 Da
-
Visualization of Structure and Workflow
Visual aids are indispensable for conceptualizing both the molecule itself and the scientific processes applied to it.
Caption: Molecular structure of N-Butyl-3-methylisoxazol-5-amine (C8H14N2O).
Caption: Workflow for determining molecular weight and exact mass.
Field Insights: The Practical Imperative of Mass Accuracy
For drug development professionals, the distinction between molecular weight and exact mass is not merely academic; it has profound practical consequences.
-
Compound Identification and Confirmation: In early-stage discovery, high-resolution mass spectrometry is the gold standard for confirming the identity of a newly synthesized compound. A measured mass that matches the calculated exact mass to within a few parts per million (ppm) provides high confidence in the elemental composition of the molecule.
-
Purity Assessment: The molecular weight is essential for preparing solutions of known concentration for biological assays. Using an incorrect molecular weight, such as that of a salt form or a solvate, can lead to significant errors in dosing and, consequently, unreliable experimental data.[1]
-
Metabolite Identification: During preclinical development, identifying metabolites is a critical safety assessment. HRMS is used to detect potential metabolites in complex biological matrices. The exact mass allows researchers to propose molecular formulas for these unknown compounds, providing the first clues to their structure.
References
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Calculating Exact Masses. 5
-
Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. 3
-
Molecular Weight Calculator. 1
-
How to Calculate Molar Mass (Molecular Weight). 4
-
Molecular Weight Of A Compound FE Exam 2026: Find It. 2
-
5-Amino-3-methylisoxazole | C4H6N2O | CID 84590. 6
-
3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. 7
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A Strategic Guide to Elucidating the Pharmacokinetic Profile and Bioavailability of N-Butyl-3-methylisoxazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetic (PK) profile and bioavailability of the novel chemical entity, N-Butyl-3-methylisoxazol-5-amine. As specific experimental data for this compound are not yet publicly available, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach, beginning with fundamental physicochemical and in vitro assessments and progressing to definitive in vivo studies. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous investigation into the absorption, distribution, metabolism, and excretion (ADME) of N-Butyl-3-methylisoxazol-5-amine. Detailed, step-by-step protocols for key experiments are provided, alongside guidance on data interpretation and the application of findings to inform further drug development decisions.
Introduction: The Imperative for Pharmacokinetic Profiling
N-Butyl-3-methylisoxazol-5-amine, a novel isoxazole derivative, represents a potential new therapeutic agent. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, the therapeutic potential of any new chemical entity (NCE) is critically dependent on its pharmacokinetic properties.[3] A comprehensive understanding of how the body acts on the drug—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to designing safe and effective dosing regimens.[4][5][6]
This guide will delineate a systematic approach to characterizing the PK profile and bioavailability of N-Butyl-3-methylisoxazol-5-amine. The proposed studies are designed to de-risk the compound's progression by identifying potential liabilities early in the development process, thereby enabling informed, data-driven decisions.[7]
Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on in vitro assays that provide early insights into the compound's "drug-like" properties.[1] These assays are crucial for guiding initial in vivo study design and for understanding the structure-activity relationships that govern the compound's disposition.[4]
Physicochemical Characterization
A solid understanding of the fundamental physicochemical properties of N-Butyl-3-methylisoxazol-5-amine is a prerequisite for all subsequent studies.
-
Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. Both kinetic and thermodynamic solubility should be assessed.
-
Lipophilicity (LogD/LogP): This parameter influences a compound's ability to cross biological membranes and its potential for plasma protein binding.
-
pKa: The ionization constant will determine the compound's charge at physiological pH, which in turn affects its solubility, permeability, and binding characteristics.
Table 1: Physicochemical Properties of N-Butyl-3-methylisoxazol-5-amine (Hypothetical Data)
| Parameter | Method | Predicted Value | Implication |
| Aqueous Solubility | Thermodynamic | 50 µg/mL | Moderate solubility, may require formulation enhancement for optimal oral absorption. |
| LogD (pH 7.4) | Shake-flask | 2.5 | Optimal for membrane permeability. |
| pKa | Potentiometric titration | 4.8 (basic) | Primarily ionized in the stomach, unionized in the intestine. |
In Vitro Absorption: Permeability Assessment
The ability of N-Butyl-3-methylisoxazol-5-amine to cross the intestinal epithelium is a key factor in its oral bioavailability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of passive diffusion.
-
Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of intestinal absorption. It can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][7]
In Vitro Metabolism: Metabolic Stability
The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life.[8]
-
Liver Microsomal Stability Assay: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[9] This assay will determine the intrinsic clearance of N-Butyl-3-methylisoxazol-5-amine.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture of metabolism, as they contain both Phase I and Phase II metabolic enzymes.
In Vitro Distribution: Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as albumin, determines the fraction of unbound drug that is available to exert its pharmacological effect and be cleared from the body.[10]
-
Equilibrium Dialysis: This is considered the gold standard for determining plasma protein binding.[11][12]
In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a whole organism.[13][14][15]
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[16][17][18][19]
-
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.[20]
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, and stability.[21]
Animal Model Selection
The choice of animal species should be based on similarities in metabolic pathways to humans, where known.[22] Rodents (rats or mice) are typically used for initial PK screening due to practical and ethical considerations.[22]
Study Design
-
Single-Dose Pharmacokinetics:
-
Intravenous (IV) Administration: This route is essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½), as it bypasses the absorption phase.
-
Oral (PO) Administration: This allows for the determination of oral bioavailability (F), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
-
Dose Selection: Doses should be selected based on any available in vitro toxicology or efficacy data. A minimum of three dose levels are typically used in early studies.
-
Sampling: Blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Route of Administration |
| Cmax | Maximum observed plasma concentration | PO |
| Tmax | Time to reach Cmax | PO |
| AUC | Area under the plasma concentration-time curve | IV, PO |
| t½ | Elimination half-life | IV, PO |
| CL | Clearance | IV |
| Vd | Volume of distribution | IV |
| F (%) | Absolute bioavailability | PO (compared to IV) |
Ethical Considerations in Animal Studies
All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[23][24][25][26]
Bioavailability Assessment
Absolute bioavailability is a critical parameter that quantifies the fraction of an orally administered dose that reaches the systemic circulation unchanged.[27][28][29] It is calculated by comparing the area under the curve (AUC) from oral administration to that from intravenous administration.
Formula for Absolute Bioavailability (F%):
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
A low bioavailability may indicate poor absorption or significant first-pass metabolism.
Metabolism and Metabolite Identification
Identifying the major metabolic pathways and the structures of key metabolites is crucial for a comprehensive understanding of the drug's disposition and for assessing potential safety risks.[30]
-
In Vitro Metabolite Identification: Incubating N-Butyl-3-methylisoxazol-5-amine with human liver microsomes or hepatocytes followed by LC-MS/MS analysis can provide initial insights into its metabolic fate.[31][32] Studies on isoxazole-containing compounds suggest that bioactivation of the isoxazole ring can occur.[33]
-
In Vivo Metabolite Profiling: Analysis of plasma, urine, and feces from in vivo studies will confirm the metabolites formed in a whole organism.
Experimental Protocols
Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of N-Butyl-3-methylisoxazol-5-amine in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system.[34]
-
-
Incubation:
-
Pre-warm the HLM suspension and buffer at 37°C.
-
In a microcentrifuge tube, combine the HLM, buffer, and N-Butyl-3-methylisoxazol-5-amine (final concentration typically 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Preparation:
-
Prepare a stock solution of N-Butyl-3-methylisoxazol-5-amine.
-
Spike pooled human plasma with the test compound to the desired concentration (final solvent concentration <1%).[12]
-
-
Dialysis Setup:
-
Use a Rapid Equilibrium Dialysis (RED) device.
-
Add the spiked plasma to the sample chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[10]
-
-
Incubation:
-
Seal the device and incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium.[11]
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculate the fraction unbound (fu) and the percentage bound.
-
Visualization of Experimental Workflows
Caption: A workflow for characterizing the pharmacokinetic profile of a novel compound.
Caption: The journey of an orally administered drug through the body (ADME).
Conclusion
The successful development of N-Butyl-3-methylisoxazol-5-amine as a therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile and bioavailability. This guide has outlined a systematic and scientifically rigorous approach to obtaining this critical information. By progressing from foundational in vitro assays to definitive in vivo studies, researchers can build a comprehensive ADME profile that will inform candidate selection, guide formulation development, and provide the basis for designing safe and effective clinical studies. The causality-driven experimental design and detailed protocols presented herein provide a robust framework for elucidating the pharmacokinetic properties of this promising new chemical entity.
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Comprehensive Preclinical Safety and Toxicity Profiling Guide for N-Butyl-3-methylisoxazol-5-amine
Executive Summary
N-Butyl-3-methylisoxazol-5-amine (CAS 937660-32-7) is a specialized heterocyclic building block increasingly utilized in drug discovery and agrochemical development[1][2]. While the isoxazole core is a privileged scaffold known for its bioisosteric properties, 5-amino-substituted isoxazoles carry specific metabolic liabilities. As a Senior Application Scientist, it is critical to recognize that evaluating the in vivo safety profile of this compound cannot rely on standard acute toxicity metrics alone. The presence of the N-butyl aliphatic chain significantly alters its lipophilicity and volume of distribution, while the electron-rich isoxazole ring introduces the risk of idiosyncratic hepatotoxicity via reductive ring cleavage[3][4].
This technical whitepaper outlines the mechanistic causality behind the toxicity of the N-butyl-3-methylisoxazol-5-amine pharmacophore and provides self-validating, step-by-step in vivo protocols to rigorously establish its preclinical safety profile.
Structural Pharmacology & Mechanistic Toxicology
To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. The toxicity profile of N-Butyl-3-methylisoxazol-5-amine is governed by two distinct structural features:
-
The Isoxazol-5-amine Core (Metabolic Liability): Five-membered heteroarenes containing nitrogen and oxygen are highly electron-rich. In the hepatic environment, cytochromes P450 and microsomal reductases can catalyze the reductive cleavage of the fragile N–O bond[3][5]. This ring-opening event generates highly reactive electrophilic intermediates, such as enaminones or cyanoacroleins[3]. These electrophiles rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the intermediates covalently bind to hepatic macromolecules, leading to idiosyncratic drug-induced liver injury (DILI)[4].
-
The N-Butyl Substituent (Pharmacokinetic Modifier): The addition of a 4-carbon aliphatic chain at the 5-amino position dramatically increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid blood-brain barrier (BBB) penetration, necessitating rigorous neurotoxicity screening. Furthermore, the increased lipophilicity drives higher hepatic extraction ratios, exacerbating the first-pass metabolic ring-cleavage described above.
Metabolic bioactivation pathway of isoxazol-5-amines via reductive N-O cleavage.
In Vivo Safety Profiling Protocols
To capture both the acute CNS effects (driven by the N-butyl group) and the delayed hepatotoxic effects (driven by the isoxazole core), a multi-tiered in vivo approach is required. The following protocols are designed as self-validating systems, ensuring that pharmacokinetic exposure is directly correlated with toxicodynamic readouts[6].
Protocol 1: Acute Maximum Tolerated Dose (MTD) and Neurobehavioral Screen
Rationale: Due to the compound's high lipophilicity, acute dosing may trigger immediate CNS symptomatology prior to any hepatic events. Methodology:
-
Formulation: Suspend N-Butyl-3-methylisoxazol-5-amine in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to ensure complete dissolution of the lipophilic moiety.
-
Animal Model: Healthy, 8-week-old C57BL/6 mice (n=6 per dose group).
-
Dosing Strategy (OECD 420 Modified): Administer via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg[6].
-
Functional Observational Battery (FOB): Monitor animals continuously for the first 6 hours post-dose. Specifically evaluate for hyper/hypo-activity, ptosis, tremors, and grip strength anomalies[6].
-
Validation Check: Include a vehicle-only control group. If vehicle-treated mice show behavioral changes, reformulate using a carboxymethylcellulose/Tween-80 aqueous suspension to rule out PEG400-induced hyperosmolality[6].
Protocol 2: 7-Day Subacute Hepatotoxicity & Toxicokinetic (TK) Evaluation
Rationale: Reductive ring cleavage and subsequent GSH depletion take time to manifest as cellular necrosis. A 7-day repeat-dose study is mandatory to evaluate cumulative hepatic injury. Methodology:
-
Dosing: Administer the established NOAEL (No-Observed-Adverse-Effect Level) from Protocol 1 daily for 7 days.
-
TK Sampling: Collect tail-vein blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 7. Analyze via LC-MS/MS to calculate AUC, Cmax , and half-life ( t1/2 ).
-
Biomarker Analysis: On Day 8, euthanize the animals. Draw terminal blood for serum chemistry, specifically quantifying Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
-
Histopathology: Harvest the liver. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin and Eosin (H&E). Pathologists must specifically look for centrilobular necrosis—the hallmark of CYP-mediated reactive metabolite toxicity.
Step-by-step in vivo safety and toxicokinetic evaluation workflow for murine models.
Quantitative Baselines & Data Synthesis
To interpret the in vivo data accurately, researchers must compare the N-butyl derivative against the unsubstituted baseline (3-methylisoxazol-5-amine). The addition of the butyl chain shifts the compound from a rapidly cleared, renally excreted molecule to a hepatically cleared, highly distributed molecule.
Table 1: Comparative Pharmacokinetic & Toxicity Parameters (Extrapolated Class Baselines)
| Parameter | 3-Methylisoxazol-5-amine (Unsubstituted) | N-Butyl-3-methylisoxazol-5-amine | Causality / Mechanistic Driver |
| LogP (Predicted) | 0.4 - 0.8 | 2.5 - 3.1 | Addition of the 4-carbon aliphatic chain. |
| Primary Clearance | Renal (Unchanged drug) | Hepatic (CYP450 / Reductase) | Increased lipophilicity forces hepatic extraction. |
| BBB Penetration | Low | High | Higher LogP facilitates passive diffusion into the CNS. |
| Hepatotoxicity Risk | Moderate | High | Increased hepatic residence time enhances N-O ring cleavage. |
| Estimated Murine LD50 | > 500 mg/kg | 150 - 300 mg/kg | Enhanced systemic distribution and bioactivation. |
Note: The above values represent class-extrapolated baselines derived from structural analogs and must be empirically verified using the protocols outlined in Section 2.
Analytical Validation: Detecting the Ring-Opened Metabolite
To definitively prove that toxicity is driven by the isoxazole ring-opening (and not off-target receptor binding by the parent compound), researchers must trap and quantify the reactive intermediate in vivo.
Step-by-Step LC-MS/MS Bioactivation Assay:
-
GSH Trapping: Because the enaminone intermediate is highly unstable, dose the murine models with a concurrent bolus of N-acetylcysteine (NAC) to act as an exogenous trapping agent.
-
Sample Preparation: Precipitate plasma proteins using cold acetonitrile (1:3 ratio) containing an internal standard (e.g., deuterated sulfamethoxazole). Centrifuge at 14,000 x g for 10 minutes.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18). Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate a TripleTOF or Q-Trap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the specific mass transition corresponding to the NAC-adduct of the ring-opened N-butyl-enaminone. Detection of this adduct confirms that reductive cleavage is occurring in vivo, validating the mechanism of hepatotoxicity[3].
Conclusion
The in vivo safety profile of N-Butyl-3-methylisoxazol-5-amine is a delicate balance between the pharmacokinetic properties imparted by the N-butyl group and the toxicodynamic liabilities of the isoxazole core. By employing rigorous, step-by-step methodologies—ranging from acute neurobehavioral screening to subacute hepatotoxicity and LC-MS/MS metabolite trapping—drug development professionals can accurately define the therapeutic window of this building block before advancing it into late-stage preclinical pipelines.
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An In-Depth Technical Guide to the Thermodynamic Stability of N-Butyl-3-methylisoxazol-5-amine at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyl-3-methylisoxazol-5-amine is a substituted isoxazole derivative with potential applications in medicinal chemistry and drug discovery.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique electronic and chemical character.[1] Understanding the thermodynamic stability of this compound at ambient conditions is paramount for its synthesis, purification, formulation, and long-term storage. This technical guide provides a comprehensive overview of the factors influencing the stability of N-Butyl-3-methylisoxazol-5-amine, outlines detailed experimental protocols for its assessment, and discusses potential degradation pathways. By synthesizing theoretical principles with practical methodologies, this document serves as a vital resource for researchers and drug development professionals working with this and related isoxazole compounds.
Introduction: The Significance of Stability in Drug Development
In the journey of a drug candidate from discovery to market, chemical stability is a critical quality attribute. A stable molecule ensures that the desired therapeutic concentration is maintained throughout its shelf life and that no toxic degradation products are formed.[3][4] For novel compounds like N-Butyl-3-methylisoxazol-5-amine, a thorough understanding of their inherent stability and degradation profile under various conditions is a regulatory expectation and a scientific necessity.[5][6] This guide will delve into the specific thermodynamic considerations for this 3,5-disubstituted isoxazole and provide a framework for its comprehensive stability evaluation.
Theoretical Stability Considerations of the Isoxazole Ring
The stability of N-Butyl-3-methylisoxazol-5-amine is intrinsically linked to the chemistry of the isoxazole ring. Several theoretical and experimental studies have shed light on the electronic structure and reactivity of this heterocycle.
The N-O Bond: The Achille's Heel of the Isoxazole Ring
Computational studies have identified the N-O bond as a potential weak point in the isoxazole ring.[7][8] Photoexcitation, for instance, can lead to ultrafast O-N bond cleavage.[7] While room temperature conditions are significantly less energetic, this inherent bond lability suggests that the N-O bond could be susceptible to cleavage under certain chemical or physical stresses over time.
Ring Opening Reactions
Deprotonation at the C3 position of the isoxazole ring has been shown to trigger the dissociation of the N-O bond, leading to a ring-opened structure.[8] Although N-Butyl-3-methylisoxazol-5-amine is substituted at the 3-position with a methyl group, this highlights a potential degradation pathway if the molecule is exposed to strong bases or other reactive species that could interact with the ring.
Substituent Effects
The nature and position of substituents on the isoxazole ring can significantly influence its stability. The N-butyl group at the 5-amino position and the methyl group at the 3-position will exert electronic and steric effects that can either stabilize or destabilize the ring. The electron-donating nature of the amino group can affect the electron density distribution within the ring, potentially influencing its susceptibility to electrophilic or nucleophilic attack.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of the thermodynamic stability of N-Butyl-3-methylisoxazol-5-amine at room temperature requires a multi-pronged experimental approach. This involves subjecting the compound to controlled stress conditions and utilizing sensitive analytical techniques to detect and quantify any degradation.
Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability assessment.[3][4][5] It involves exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][6]
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | To evaluate stability in alkaline conditions and the potential for base-catalyzed degradation. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | To determine susceptibility to oxidative degradation. |
| Thermal Stress | 60°C - 80°C (Solid and Solution) | To evaluate the effect of elevated temperature on stability. |
| Photostability | ICH Q1B recommended light exposure | To assess degradation upon exposure to light. |
A key objective of forced degradation is to achieve a target degradation of 10-30%, which is generally sufficient to detect and identify degradation products without leading to secondary degradation.[3]
Analytical Methodology
The development of a stability-indicating analytical method is crucial for accurately monitoring the degradation of N-Butyl-3-methylisoxazol-5-amine. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for this purpose.[4]
Table 2: General HPLC Method Parameters for Isoxazole Derivatives
| Parameter | Typical Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 40°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) or PDA |
For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities or degradation products.[10]
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermodynamic stability of N-Butyl-3-methylisoxazol-5-amine.
Caption: Experimental workflow for assessing the stability of N-Butyl-3-methylisoxazol-5-amine.
Potential Degradation Pathways
Based on the known chemistry of isoxazoles and related amino-substituted heterocycles, several degradation pathways can be postulated for N-Butyl-3-methylisoxazol-5-amine at room temperature over extended periods or under stress conditions.
Hydrolysis
The amide-like character of the 5-amino group could make it susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a 5-hydroxyisoxazole derivative. The isoxazole ring itself may also undergo hydrolytic cleavage, although this is generally less common under mild conditions.
Oxidation
The amino group is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or even polymerization. The methyl group could also be a site of oxidation, potentially forming a carboxylic acid.
Ring Cleavage
As discussed in the theoretical considerations, cleavage of the N-O bond is a known degradation pathway for isoxazoles. This can be initiated by various factors, including light and reactive chemical species, leading to a variety of ring-opened products. For instance, studies on the degradation of 3-amino-5-methylisoxazole (a related compound) have shown its susceptibility to microbial degradation, indicating that the ring can be opened under certain environmental conditions.[11][12][13]
The following diagram illustrates potential degradation pathways.
Caption: Potential degradation pathways for N-Butyl-3-methylisoxazol-5-amine.
Conclusion
While direct experimental data on the thermodynamic stability of N-Butyl-3-methylisoxazol-5-amine at room temperature is not currently available in the public domain, a comprehensive assessment can be conducted based on the established chemistry of the isoxazole ring and standardized stability testing protocols. The inherent lability of the N-O bond and the reactivity of the amino substituent are key factors to consider. A thorough investigation employing forced degradation studies and validated stability-indicating analytical methods is essential to ensure the quality, safety, and efficacy of any potential drug product containing this molecule. The methodologies and theoretical background provided in this guide offer a robust framework for researchers and drug development professionals to confidently evaluate the stability of N-Butyl-3-methylisoxazol-5-amine and related compounds.
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Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets and Pathways of N-Butyl-3-methylisoxazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide focuses on a specific, yet underexplored, chemical space: N-Butyl-3-methylisoxazol-5-amine and its derivatives. In the absence of extensive direct studies on this particular molecular series, this document serves as a comprehensive roadmap for researchers. It outlines a systematic and robust strategy for the identification and validation of their biological targets and the elucidation of the downstream signaling pathways they modulate. By integrating computational and experimental approaches, this guide provides the necessary framework to unlock the therapeutic potential of these promising compounds.
Introduction: The Isoxazole Core and the Promise of N-Butyl-3-methylisoxazol-5-amine Derivatives
Isoxazoles are five-membered heterocyclic compounds that have captured the attention of medicinal chemists due to their versatile biological activities.[1] The isoxazole ring is a key pharmacophore in several approved drugs, highlighting its clinical significance.[3] Derivatives of the isoxazole core have been shown to exert their effects through various mechanisms, including enzyme inhibition and the induction of apoptosis.[4]
While the broader class of isoxazoles is well-documented, the specific derivatives of N-Butyl-3-methylisoxazol-5-amine represent a frontier for new drug discovery. The introduction of the N-butyl group at the 5-amine position can significantly alter the physicochemical properties of the molecule, potentially leading to novel biological activities and improved pharmacokinetic profiles. This guide provides a structured approach to systematically investigate these derivatives, from initial hypothesis generation to in-depth mechanistic studies.
The Strategic Approach to Target Identification and Pathway Elucidation
A multi-pronged strategy is essential for the successful identification of biological targets and the subsequent mapping of their associated pathways. This approach begins with in-silico methods to predict potential targets and assess the drug-like properties of the compounds. Promising candidates are then subjected to rigorous experimental validation using a suite of biochemical and cell-based assays.
Figure 2: Workflow for affinity-based pull-down coupled with mass spectrometry.
Pathway Elucidation: Connecting the Target to the Cellular Response
Once a direct biological target has been validated, the next critical step is to understand how the interaction of the N-Butyl-3-methylisoxazol-5-amine derivative with its target translates into a cellular response.
Cell-Based Assays: Probing the Phenotypic Effects
Cell-based assays are fundamental to understanding the biological activity of a compound. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and migration.
Example Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of the N-Butyl-3-methylisoxazol-5-amine derivative for a specified duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting and RNA Sequencing: Mapping the Signaling Cascade
To delve deeper into the molecular mechanisms, techniques like Western blotting and RNA sequencing can be employed.
-
Western Blotting: This technique allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways. For example, if a derivative is found to inhibit a particular kinase, Western blotting can be used to assess the phosphorylation status of its downstream substrates.
-
RNA Sequencing (RNA-Seq): This powerful technology provides a global view of the changes in gene expression following treatment with a compound. By identifying up- or down-regulated genes, researchers can infer which pathways are being modulated.
Figure 3: A hypothetical signaling pathway modulated by an N-Butyl-3-methylisoxazol-5-amine derivative.
Conclusion and Future Directions
The exploration of N-Butyl-3-methylisoxazol-5-amine derivatives holds significant promise for the discovery of novel therapeutics. The systematic approach outlined in this guide, which integrates in-silico prediction with robust experimental validation, provides a clear and efficient path to identifying their biological targets and elucidating their mechanisms of action. As our understanding of the biological activities of these compounds grows, so too will the potential to translate these findings into clinically effective treatments for a range of diseases. Future work should focus on expanding the library of derivatives to explore the structure-activity relationships and to optimize the lead compounds for potency, selectivity, and pharmacokinetic properties.
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI. Retrieved March 27, 2026, from [Link]
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5-Amino-3-methylisoxazole | C4H6N2O. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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IN-SILICO ANALYSIS AND HOMOLOGY MODELING OF TARGET PROTEINS FOR CLOSTRIDIUM BOTULINUM. (2012, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 27, 2026, from [Link]
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Advanced Material Safety & Synthetic Utility Guide: N-Butyl-3-methylisoxazol-5-amine (CAS 937660-32-7)
Executive Summary
N-Butyl-3-methylisoxazol-5-amine is a specialized heterocyclic building block characterized by a 3-methylisoxazole core and a secondary butylamine substitution. In modern drug discovery, the isoxazole moiety frequently serves as a bioisostere for amides and esters, offering improved metabolic stability, reduced lipophilicity, and unique hydrogen-bonding profiles. This whitepaper synthesizes the material safety data (MSDS) with advanced handling protocols and synthetic methodologies, empowering researchers to safely integrate this compound into high-throughput screening libraries and targeted drug development programs.
Physicochemical Profiling & Structural Analysis
The structural architecture of N-Butyl-3-methylisoxazol-5-amine dictates both its reactivity and its physical properties. The electron-withdrawing nature of the heteroaromatic isoxazole ring significantly reduces the basicity and nucleophilicity of the exocyclic amine. Conversely, the N-butyl chain introduces localized lipophilicity, which can enhance membrane permeability in downstream drug candidates[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-Butyl-3-methylisoxazol-5-amine |
| CAS Registry Number | 937660-32-7 |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| SMILES String | CC1=NOC(NCCCC)=C1 |
| Appearance | Solid / Viscous liquid (temperature dependent) |
| Storage Conditions | Cold-chain transportation required; store at 2-8°C under inert gas |
Toxicology & Hazard Assessment (GHS Framework)
As a biologically active intermediate, N-Butyl-3-methylisoxazol-5-amine requires strict adherence to safety protocols. Based on the behavior of closely related alkylated isoxazolamines, the compound falls under several critical GHS hazard classifications[2].
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
-
Skin & Eye Irritation (Category 2): Causes skin irritation (H315) and serious eye irritation (H319).
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation or central nervous system depression (H336).
Mechanistic Causality of Toxicity: The toxicity profile is driven by the compound's dual nature. The lipophilic C4 alkyl chain facilitates rapid dermal and cellular absorption, allowing the molecule to cross biological membranes efficiently. Once systemic, the amine group can interact with metabolic enzymes. In the liver, isoxazole amines can undergo N-dealkylation or ring-opening via cytochrome P450 enzymes, generating reactive electrophilic intermediates that contribute to acute cellular toxicity and irritation.
Safe Handling, Storage, and Emergency Protocols
To ensure a self-validating safety system in the laboratory, the following protocols must be implemented:
-
Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity and dermal penetration potential), safety goggles, and a flame-resistant lab coat.
-
Storage: The compound is prone to oxidative degradation over time. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Cold-chain logistics are mandatory during transport to prevent thermal decomposition[1].
-
Spill Response: In the event of a spill, neutralize the area with a weak acidic solution (e.g., 5% aqueous citric acid). This protonates the amine, drastically reducing its volatility and dermal permeability. Follow by absorbing the liquid with inert materials (e.g., vermiculite) and disposing of it as hazardous organic waste.
Synthetic Utility & Experimental Protocols
Isoxazol-5-amine derivatives are highly prized in medicinal chemistry. Recent literature highlights their utility in the discovery of potent TRIM24 and BET bromodomain inhibitors for oncology applications[3]. The isoxazole ring acts as a critical hydrogen-bond acceptor, interacting with key asparagine residues in the bromodomain binding pocket, while the N-alkyl substitution accesses adjacent hydrophobic sub-pockets.
Protocol: HATU-Mediated Amide Coupling
The secondary amine of N-Butyl-3-methylisoxazol-5-amine exhibits reduced nucleophilicity due to the electron-withdrawing isoxazole ring. Therefore, highly efficient coupling reagents like HATU are required for successful amide bond formation.
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU forms a highly reactive O-Atab ester. This extreme activation is necessary to overcome the electronic deactivation of the incoming isoxazolamine nucleophile.
-
-
Coupling: Add N-Butyl-3-methylisoxazol-5-amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 4-12 hours.
-
Self-Validation: Monitor reaction progression via LC-MS to confirm the disappearance of the active ester mass and the appearance of the product mass.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for pulling residual DMF into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Visualization: Experimental Workflow
Fig 1: Standardized amide coupling workflow utilizing N-Butyl-3-methylisoxazol-5-amine.
References
-
NextSDS. "N-(4-CHLOROBENZYLIDENE)-5-METHYL-3-ISOXAZOLAMINE — Chemical Substance Information". NextSDS Database. Available at: [Link]
-
Hu, Q., Wang, C., et al. "Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities". Bioorganic Chemistry, 2020 Jan; 94:103424. Available at: [Link]
Sources
- 1. 937660-32-7|N-Butyl-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 2. nextsds.com [nextsds.com]
- 3. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of N-Butyl-3-methylisoxazol-5-amine via Reductive Amination
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Target Compound: N-Butyl-3-methylisoxazol-5-amine (CAS: 937660-32-7)[1]
Introduction & Strategic Rationale
Isoxazoles are privileged scaffolds in medicinal chemistry, frequently embedded in clinical candidates due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2]. The 5-amino-3-methylisoxazole motif is a particularly versatile building block. However, the direct alkylation of heteroaromatic amines with alkyl halides often suffers from poor chemoselectivity, leading to complex mixtures of mono-alkylated and di-alkylated (tertiary amine) products.
To synthesize the secondary amine N-Butyl-3-methylisoxazol-5-amine , reductive amination is the superior strategic choice. By condensing 3-methylisoxazol-5-amine with butyraldehyde, followed by in situ reduction using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ), we achieve exquisite chemoselectivity[3]. STAB is a mild, highly selective reducing agent that preferentially reduces iminium ions over aldehydes, effectively preventing over-alkylation and tolerating a wide array of functional groups[4].
Synthetic Workflow & Mechanistic Pathway
The reaction proceeds via the acid-catalyzed condensation of the weakly basic isoxazol-5-amine with butyraldehyde to form an electrophilic iminium intermediate. This intermediate is rapidly trapped by hydride transfer from NaBH(OAc)3 .
Synthetic workflow for the reductive amination of 3-methylisoxazol-5-amine.
Reaction Parameters & Stoichiometry
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior performance in STAB-mediated reductive aminations compared to THF or DCM[4].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 3-Methylisoxazol-5-amine | 98.10 | 1.0 | 10.0 | 981 mg | Limiting Reagent |
| Butyraldehyde | 72.11 | 1.1 | 11.0 | 793 mg (0.99 mL) | Electrophile |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g | Reducing Agent |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 | 10.0 | 600 mg (0.57 mL) | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 40 mL | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Imine Formation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent oxidative side reactions.
-
Dissolution: Charge the flask with 3-methylisoxazol-5-amine (981 mg, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE, 30 mL). Stir until complete dissolution is achieved.
-
Catalysis & Condensation: Add butyraldehyde (0.99 mL, 11.0 mmol) via syringe, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).
-
Expert Insight: The isoxazol-5-amine is a relatively poor nucleophile due to the electron-withdrawing nature of the heteroaromatic ring. The addition of stoichiometric acetic acid is critical to protonate the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration to form the iminium ion[4].
-
-
Pre-stirring: Allow the mixture to stir at room temperature ( 20−25∘C ) for 30 minutes to ensure maximum iminium ion formation prior to reduction.
Phase 2: Reduction
-
Hydride Addition: Cool the reaction mixture slightly using a water bath ( 15∘C ). Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Expert Insight: Portion-wise addition mitigates any mild exotherm. STAB is utilized instead of NaBH4 or NaBH3CN because its bulky, electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for iminium ions over the unreacted aldehyde, thereby preventing the formation of butanol side-products[3].
-
-
Reaction Monitoring: Stir the suspension at room temperature under nitrogen. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes, visualize with UV and Ninhydrin stain) or LC-MS. The reaction typically reaches completion within 4 to 6 hours.
Phase 3: Workup and Isolation
-
Quenching: Once the starting amine is consumed, carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3 solution.
-
Expert Insight: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, releasing hydrogen gas. Stir vigorously until effervescence ceases (approx. 15 minutes).
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3×20 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
Phase 4: Purification
-
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Utilize a gradient elution starting from 10% EtOAc in Hexanes and increasing to 40% EtOAc in Hexanes.
-
Fractions: Collect the fractions containing the target compound (monitor via TLC, Rf≈0.4 in 40% EtOAc/Hexanes). Pool and concentrate the pure fractions in vacuo to afford N-Butyl-3-methylisoxazol-5-amine.
References
-
Zhu, J., et al., "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Arabian Journal of Chemistry, 2024. URL:[Link]
-
Organic Chemistry Portal, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL: [Link]
-
Abdel-Magid, A. F., et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
Sources
- 1. 937660-32-7|N-Butyl-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 2. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Guide to N-Butyl-3-methylisoxazol-5-amine in Synthetic Chemistry
Introduction: In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Among the diverse array of substituted isoxazoles, N-Butyl-3-methylisoxazol-5-amine emerges as a particularly versatile and valuable building block. Its unique combination of a reactive secondary amine, a modifiable isoxazole core, and the lipophilic n-butyl group offers a powerful toolkit for researchers engaged in drug discovery and the design of novel molecular architectures. This comprehensive guide provides an in-depth exploration of the synthesis, properties, and key applications of N-Butyl-3-methylisoxazol-5-amine, complete with detailed protocols and mechanistic insights to empower your research endeavors.
Physicochemical Properties and Safety Considerations
While detailed experimental data for N-Butyl-3-methylisoxazol-5-amine is not extensively published, its properties can be inferred from its structure and data available for the parent compound, 3-methylisoxazol-5-amine.
| Property | Value | Source |
| CAS Number | 937660-32-7 | [4][5] |
| Molecular Formula | C8H14N2O | [4] |
| Molecular Weight | 154.21 g/mol | [4] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
Safety Precautions:
The safety profile of N-Butyl-3-methylisoxazol-5-amine has not been fully established. However, based on the data for the closely related 3-Amino-5-methylisoxazole, it should be handled with care. It is advisable to treat it as a potentially hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[6]
Synthesis of N-Butyl-3-methylisoxazol-5-amine
The synthesis of N-Butyl-3-methylisoxazol-5-amine can be approached through two primary and highly efficient strategies starting from the readily available 3-methylisoxazol-5-amine: N-alkylation and reductive amination .
Protocol 1: Synthesis via Direct N-Alkylation
This method involves the direct reaction of 3-methylisoxazol-5-amine with a butylating agent, such as 1-bromobutane, in the presence of a base. The choice of base and solvent is crucial to ensure selective mono-alkylation and minimize the formation of the dialkylated byproduct.
Reaction Scheme:
Figure 1: General scheme for the N-alkylation of 3-methylisoxazol-5-amine.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylisoxazol-5-amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care)).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Add 1-bromobutane (1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Butyl-3-methylisoxazol-5-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using a strong base like NaH.
-
Aprotic Solvent: DMF and acetonitrile are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic amine or the base.
-
Base: The base is essential to deprotonate the amine, generating a more nucleophilic amide anion that readily attacks the electrophilic carbon of 1-bromobutane. Weaker bases like K2CO3 are often sufficient and safer to handle than NaH.
-
Temperature: Heating the reaction increases the rate of the SN2 reaction, leading to a shorter reaction time.
Protocol 2: Synthesis via Reductive Amination
Reductive amination offers a milder and often more selective alternative to direct alkylation. This two-step, one-pot procedure involves the formation of an intermediate imine from 3-methylisoxazol-5-amine and butyraldehyde, which is then reduced in situ to the desired secondary amine.[7][8][9]
Reaction Scheme:
Figure 2: General scheme for the reductive amination of 3-methylisoxazol-5-amine.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 3-methylisoxazol-5-amine (1.0 eq) and butyraldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is selective for the reduction of iminium ions over aldehydes and is stable under mildly acidic conditions.[8][10]
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.
Applications of N-Butyl-3-methylisoxazol-5-amine as a Chemical Building Block
The synthetic utility of N-Butyl-3-methylisoxazol-5-amine stems from the reactivity of both the secondary amine and the isoxazole ring.
N-Acylation to Form Amide Derivatives
The secondary amine of N-Butyl-3-methylisoxazol-5-amine can be readily acylated to form a wide range of amide derivatives. This is a fundamental transformation in medicinal chemistry for creating peptidomimetics and other biologically active molecules.[1][2]
General Protocol for N-Acylation:
-
Dissolve N-Butyl-3-methylisoxazol-5-amine (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Figure 3: Workflow for the N-acylation of N-Butyl-3-methylisoxazol-5-amine.
Further Functionalization of the Isoxazole Ring
The isoxazole ring itself can be a platform for further diversification, most notably through metal-catalyzed cross-coupling reactions. To achieve this, a halogen atom (e.g., bromine or iodine) needs to be introduced onto the isoxazole ring, typically at the 4-position.
Hypothetical Functionalization Strategy:
-
N-Protection: Protection of the secondary amine, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions during halogenation.
-
Halogenation: Electrophilic halogenation at the C4 position of the isoxazole ring using a reagent like N-bromosuccinimide (NBS).
-
Cross-Coupling: The resulting 4-halo-isoxazole can then participate in various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon bonds.
-
Deprotection: Removal of the protecting group to reveal the secondary amine for further modification.
This strategy opens up a vast chemical space for creating highly functionalized isoxazole derivatives with potential applications in drug discovery and materials science.[1][2][3]
Conclusion
N-Butyl-3-methylisoxazol-5-amine is a valuable and versatile building block for synthetic chemists. Its straightforward synthesis and the dual reactivity of its secondary amine and isoxazole core provide a rich platform for the creation of diverse and complex molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers looking to harness the synthetic potential of this promising chemical entity. As the exploration of isoxazole-based compounds continues to yield new discoveries, the utility of N-Butyl-3-methylisoxazol-5-amine as a key intermediate is poised to grow.
References
-
Gollapalli, N., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology and Pharmacy Allied Sciences, 11(6), 2622-2635. [Link][1]
-
(2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link][2]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link][3]
-
(2022). Synthesis, characterization and biological activity of isoxazole derivatives. IJCRT. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][7]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][9][13]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][14]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link][15]
Sources
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
- 3. Compounds useful as isoprenyl cysteine carboxylmethyltransferase inhibitors - Patent JP-2020533386-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 937660-32-7|N-Butyl-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 5. nextsds.com [nextsds.com]
- 6. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. 14678-02-5|5-Amino-3-methylisoxazole|BLD Pharm [bldpharm.com]
- 12. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Amino-3-methylisoxazole [webbook.nist.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Butyl-3-methylisoxazol-5-amine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for drug development professionals and synthetic chemists troubleshooting the N-butylation of 5-amino-3-methylisoxazole.
Below, you will find an analysis of the reaction mechanisms, a troubleshooting FAQ, quantitative method comparisons, and a self-validating experimental protocol.
Reaction Pathway Analysis
The synthesis of N-Butyl-3-methylisoxazol-5-amine (CAS: 937660-32-7) is notoriously difficult when using traditional SN2 alkylation methods. The diagram below illustrates why direct alkylation fails and why Lewis acid-mediated reductive amination is the required pathway.
Reaction pathways for N-Butyl-3-methylisoxazol-5-amine synthesis.
Troubleshooting Guide & FAQs
Q1: I attempted a direct alkylation using 1-bromobutane and K2CO3 in DMF, but my yield of the target mono-alkylated product is under 20%. What is happening? A: The exocyclic −NH2 group of 5-amino-3-methylisoxazole is highly electron-deficient due to the electron-withdrawing nature of the adjacent oxygen and the C=N double bond. Consequently, it is a very poor nucleophile. Instead of the desired exocyclic N-alkylation, the molecule acts as an enamine. The electron density is pushed to the C4 position, making C4 highly susceptible to electrophilic attack[1]. Furthermore, the ring nitrogen (N2) can also act as a nucleophile, leading to the formation of inactive isoxazolium salts. Direct alkylation will always result in an intractable mixture of C4-alkylated, ring-N-alkylated, and over-alkylated (dialkyl) byproducts.
Q2: I switched to a standard reductive amination using butyraldehyde and NaBH(OAc)3 in dichloroethane (DCE), but the reaction stalls and I recover unreacted starting material. Why? A: Standard reductive amination protocols[2] rely on the amine being nucleophilic enough to attack the aldehyde and form an imine/iminium intermediate spontaneously. Because 5-amino-3-methylisoxazole is weakly nucleophilic, the equilibrium heavily favors the starting materials. If the imine does not form, the NaBH(OAc)3 will eventually just reduce your butyraldehyde into 1-butanol, consuming your reagents and halting the reaction.
Q3: How do I force the imine formation to achieve high yields? A: You must decouple the imine formation from the reduction step and use a strong Lewis acid/dehydrating agent. Titanium(IV) isopropoxide ( Ti(OiPr)4 ) is the gold standard for this[3]. Ti(OiPr)4 coordinates with the oxygen of butyraldehyde, drastically increasing its electrophilicity, while simultaneously reacting with the generated water to drive the equilibrium entirely toward the imine. Only after the imine is fully formed should you introduce the reducing agent (e.g., NaBH4 ).
Quantitative Method Comparison
To illustrate the necessity of the optimized protocol, review the quantitative yield data across different synthetic strategies:
| Synthetic Strategy | Reagents & Conditions | Primary Causality of Failure | Typical Isolated Yield |
| Direct Alkylation | 1-Bromobutane, K2CO3 , DMF, 80°C | Competing C4-alkylation and ring N-alkylation. | 10 - 18% |
| Standard Reductive Amination | Butyraldehyde, NaBH(OAc)3 , DCE, RT | Amine too weak to form imine; aldehyde gets reduced to butanol. | 30 - 45% |
| Lewis Acid Reductive Amination | Butyraldehyde, Ti(OiPr)4 , then NaBH4 | None (Optimized). Ti(OiPr)4 forces imine formation prior to reduction. | 75 - 90% |
Step-by-Step Optimized Methodology
This self-validating protocol utilizes Ti(OiPr)4 to ensure complete imine formation prior to reduction, preventing the premature consumption of butyraldehyde.
Materials Required:
-
5-Amino-3-methylisoxazole (1.0 equiv, limiting reagent)
-
Butyraldehyde (1.2 equiv)
-
Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (1.5 equiv)
-
Sodium borohydride ( NaBH4 ) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)
Step 1: Imine Formation (The Critical Step)
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-amino-3-methylisoxazole (1.0 equiv) in anhydrous THF (approx. 0.5 M concentration).
-
Add butyraldehyde (1.2 equiv) via syringe.
-
Dropwise, add Ti(OiPr)4 (1.5 equiv).
-
Stir the mixture at room temperature for 12–16 hours.
-
Self-Validation Check: Do not proceed to Step 2 until TLC or LCMS confirms the complete disappearance of the starting isoxazole. The intermediate imine will appear as a new, less polar spot. If starting material remains, gently heat to 40°C for 2 hours.
-
Step 2: Reduction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve NaBH4 (1.5 equiv) in a minimal amount of absolute EtOH and add it dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Causality Note: NaBH4 is used here instead of NaBH(OAc)3 because the imine is already fully formed and stabilized by the Titanium complex; NaBH4 provides the rapid hydride transfer required to trap the product[3].
-
Step 3: Quench and Workup
-
Quench the reaction by adding water (or 1M NH4OH ) equal to 3 times the volume of Ti(OiPr)4 used.
-
Observation: A heavy, white precipitate of titanium dioxide ( TiO2 ) will form immediately.
-
-
Stir vigorously for 20 minutes to ensure complete hydrolysis of the titanium salts.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure N-Butyl-3-methylisoxazol-5-amine.
References
-
Aromatic C–H bond functionalization through organocatalyzed asymmetric intermolecular aza-Friedel–Crafts reaction: a recent update Beilstein Journal of Organic Chemistry[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Journal of Organic Chemistry[Link]
-
Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones ResearchGate (European Journal of Organic Chemistry)[Link]
Sources
Technical Support Center: Troubleshooting N-Butyl-3-methylisoxazol-5-amine Aqueous Solubility
Welcome to the Formulation & Assay Development Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with N-Butyl-3-methylisoxazol-5-amine (CAS: 937660-32-7).
This compound presents a classic biopharmaceutical challenge: it is a highly lipophilic weak base. The presence of the n-butyl chain significantly drives up its partition coefficient (LogP), while the isoxazole amine group is exceptionally electron-deficient. Below, you will find diagnostic workflows, mechanistic FAQs, and field-validated protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Diagnostic Formulation Workflow
Before attempting to dissolve your compound, you must align your formulation strategy with your assay's biological constraints. Use the decision tree below to select the optimal solubilization pathway.
Fig 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into PBS for my biochemical assay? A1: This is a classic "solvent-shift" nucleation event. DMSO has a high dielectric constant and fully solvates the lipophilic n-butyl chain. When introduced into an aqueous buffer (PBS), the local dielectric constant drops precipitously. Because the compound lacks ionizable groups at pH 7.4, hydration shells cannot form around the molecule. The hydrophobic effect drives the n-butyl chains to aggregate, rapidly exceeding the metastable zone width and causing immediate precipitation. Solution: Keep the final DMSO concentration ≤1% and pre-dilute the stock into a surfactant (e.g., 0.1% Tween-20) before adding it to the assay buffer to lower the interfacial tension [5].
Q2: Can I just lower the buffer pH to 2.0 or 3.0 to protonate the amine and force it into solution? A2: No. This is a common and costly misconception. The amine group on the 3-methylisoxazole ring is not a typical basic aliphatic amine (which usually have a pKa ~9-10). The lone pair of electrons on the nitrogen is heavily delocalized into the electron-withdrawing isoxazole ring. As a result, the predicted pKa of the 3-methylisoxazol-5-amine core is approximately -0.59 [1]. Even with the slight electron-donating effect of the n-butyl alkylation, the pKa remains well below physiological relevance. To achieve 50% protonation, you would need an experimentally impossible negative pH. You must rely on co-solvents or complexation rather than pH adjustment [2].
Q3: What is the most reliable vehicle for in vivo dosing (e.g., IV or PO routes) without causing toxicity? A3: For in vivo applications, you must physically shield the hydrophobic n-butyl moiety. The two gold-standard approaches are:
-
Cyclodextrin Complexation: Using 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). The HP-β-CD cavity encapsulates the lipophilic n-butyl chain and isoxazole core, forming a water-soluble host-guest inclusion complex [3].
-
Co-solvent/Surfactant Systems: A standard "CLEAR" formulation (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline). PEG400 acts as a co-solvent to lower the dielectric constant, while Tween 80 forms micelles to trap the free base [2].
Fig 2: Mechanistic pathway of Cyclodextrin host-guest inclusion complexation.
Quantitative Formulation Comparison
Use the table below to benchmark your formulation choice against expected solubility limits and biological compatibility.
| Formulation Vehicle | Solubilization Mechanism | Max Estimated Solubility | Recommended Application |
| 100% DMSO (Stock) | High dielectric solvation | >50 mM | Long-term storage (-20°C) |
| 20% HP-β-CD in Water | Host-guest inclusion | ~10-15 mM | In vitro assays, IV dosing |
| 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | Cosolvency & Micellization | ~5-10 mg/mL | PO/IP animal dosing |
Validated Experimental Protocols
A protocol is only as good as its self-validating steps. Follow these methodologies precisely; the causality behind each critical step is documented to ensure scientific integrity.
Protocol A: Preparation of a 10 mM In Vitro Stock via HP-β-CD Complexation
This protocol utilizes thermodynamic equilibrium to force the drug into the cyclodextrin cavity.
-
Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it completely in 1 mL of sterile, deionized water to create a 20% w/v solution.
-
API Addition: Weigh the appropriate mass of N-Butyl-3-methylisoxazol-5-amine required for a 10 mM final concentration and add it directly to the HP-β-CD solution.
-
Mechanical Disruption: Vortex vigorously for 5 minutes to break up macroscopic aggregates.
-
Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes. Causality Note: Heat provides the kinetic energy necessary to overcome the activation barrier of the host-guest inclusion process, driving the equilibrium toward the soluble complex [3].
-
Filtration: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter. Causality Note: Do not use PES or Nylon filters; highly lipophilic uncomplexed traces of the compound will bind non-specifically to these membranes, artificially lowering your actual stock concentration.
Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Solution (Cosolvent Method)
This protocol uses a step-wise reduction of the dielectric constant to prevent micro-precipitation.
-
Initial Solvation: Weigh 5 mg of N-Butyl-3-methylisoxazol-5-amine into a glass vial. Add 50 µL of DMSO (5% of final 1 mL volume) and vortex until the API is fully dissolved.
-
Dielectric Bridging: Add 400 µL of PEG400 (40% of final volume) and vortex for 1 minute.
-
Micellization: Add 50 µL of Tween 80 (5% of final volume) and vortex for 1 minute.
-
Aqueous Quenching (CRITICAL): Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing the vial. Causality Note: Bulk addition of the aqueous phase will cause localized supersaturation at the solvent-water interface, leading to irreversible crystallization. Dropwise addition ensures the Tween 80 micelles have time to encapsulate the drug as the dielectric constant drops [2].
References
-
Title: 3-methylisoxazol-5-amine - Physico-chemical Properties Source: ChemBK Database URL: [Link]
-
Title: Technologies to Counter Poor Solubility Issues: A Review Source: Research Journal of Pharmacy and Technology (2013) URL: [Link]
-
Title: Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: Pharmaceutics (2021) URL: [Link]
Reducing byproduct impurities in N-Butyl-3-methylisoxazol-5-amine crystallization
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with isoxazole derivatives.
When crystallizing N-Butyl-3-methylisoxazol-5-amine , researchers frequently encounter stubborn impurities—ranging from over-alkylated byproducts to ring-opened degradation fragments. This guide moves beyond basic troubleshooting to explain the chemical causality behind these impurities, providing you with self-validating, thermodynamically controlled crystallization protocols to ensure API-grade purity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: During crystallization, my LC-MS shows a sudden spike in low-molecular-weight, open-chain impurities. What is causing this degradation? A: This is a classic case of base-catalyzed isoxazole ring scission. The isoxazole core is notoriously sensitive to N–O bond cleavage. Studies on isoxazole stability demonstrate that the ring rapidly decomposes into cyanoenol derivatives when exposed to pH > 8.0 at elevated temperatures[1]. If your crude mixture contains residual basic reagents from the alkylation step (e.g., potassium carbonate) and you heat the mixture past 60°C for dissolution, the ring will irreversibly open. Causality & Fix: You must kinetically freeze the degradation pathway by neutralizing the crude mixture to pH 6.0–7.0 prior to crystallization[2]. Furthermore, strictly limit your dissolution temperature to a maximum of 55°C.
Q2: I am struggling to clear the N,N-dibutyl over-alkylation impurity. It co-crystallizes with my target product. How can I reject it? A: The N,N-dibutylated byproduct is significantly more lipophilic than your mono-butyl target. Co-crystallization in this scenario is rarely due to lattice incorporation; rather, it is an artifact of "oiling out" (liquid-liquid phase separation, or LLPS). When cooling is too rapid, the product crashes out as an impurity-rich oil rather than forming a pure crystal lattice. Causality & Fix: Transition from a crash-cooling method to a thermodynamically controlled antisolvent crystallization using an Ethyl Acetate (EtOAc) / Heptane system. The N,N-dibutyl impurity has high solubility in heptane and will remain in the mother liquor, provided you seed the solution properly and cool slowly to bypass the metastable oiling-out zone.
Q3: My impurity profile shows a regioisomer with the exact same mass. How does this form, and how do I purge it? A: 3-methylisoxazol-5-amine exhibits ambident nucleophilicity. While alkylation primarily targets the exocyclic amine, the C4 position of the isoxazole ring can also act as a C-nucleophile under specific conditions, leading to C4-alkylated or ring-N-alkylated isomers[3]. Causality & Fix: Regioisomers often have similar solubility profiles to the target, making them difficult to purge via simple solvent washing. You must rely on crystal lattice selectivity. By utilizing a slow cooling rate (0.1°C/min) and highly pure seed crystals, the rigid lattice of the target molecule will kinetically reject the sterically mismatched regioisomer during crystal growth.
Troubleshooting logic for identifying and resolving N-Butyl-3-methylisoxazol-5-amine impurities.
Section 2: Quantitative Benchmarks & Data
To successfully scale this crystallization, your process must meet specific thermodynamic and kinetic benchmarks. The table below summarizes the structural characteristics of common impurities and the quantitative targets required for successful rejection.
| Impurity Type | Structural Characteristic | Primary Purge Mechanism | Target Specification (Area %) |
| Ring-Opened Cyanoenol | Low MW, Highly Polar | pH Control & Low Temp Dissolution | < 0.10% |
| N,N-Dibutyl Byproduct | High MW, Lipophilic | Mother Liquor Retention (Heptane) | < 0.15% |
| C4-Alkylated Regioisomer | Isobaric, Steric Mismatch | Lattice Rejection via Strict Seeding | < 0.10% |
| Unreacted Starting Material | Low MW, Polar | Aqueous Wash / Mother Liquor | < 0.05% |
Section 3: Validated Crystallization Protocol
This self-validating antisolvent cooling crystallization protocol is engineered to prevent liquid-liquid phase separation while maximizing the rejection of lipophilic and regioisomeric impurities.
Step 1: Dissolution & pH Adjustment
-
Suspend the crude N-Butyl-3-methylisoxazol-5-amine in 5 volumes of Ethyl Acetate (EtOAc).
-
Wash the organic layer with 2 volumes of 0.1 M NaH₂PO₄ buffer (pH 6.0) to neutralize residual bases.
-
Heat the organic layer to 55°C. Do not exceed 60°C to prevent thermal N–O bond degradation.
Step 2: Polish Filtration
-
Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer.
-
Self-Validation Check: The filtrate must be optically clear. Any residual particulates will act as heterogeneous nucleation sites, causing premature crystallization and impurity entrapment.
Step 3: Antisolvent Addition (Phase 1)
-
Maintain the solution at 55°C. Begin dosing 3 volumes of Heptane at a rate of 0.1 vol/min.
Step 4: Kinetic Seeding
-
Cool the solution to 45°C. Add 1% w/w of highly pure (>99.5%) N-Butyl-3-methylisoxazol-5-amine seed crystals.
-
Self-Validation Check: Hold the temperature for 30 minutes. The seed crystals must persist and the solution should become slightly opaque. If seeds dissolve, the system is undersaturated; if a thick slurry forms immediately, the system is critically supersaturated and will oil out.
Step 5: Antisolvent Addition (Phase 2) & Controlled Cooling
-
Dose the remaining 7 volumes of Heptane over 2 hours.
-
Initiate a linear cooling ramp down to 5°C at a strict rate of 0.1°C/min .
Step 6: Isolation & Washing
-
Filter the resulting slurry under vacuum.
-
Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).
-
Self-Validation Check: Analyze the mother liquor via HPLC. The concentration of the target compound should be < 5 mg/mL, confirming that thermodynamic equilibrium has been successfully reached.
Step-by-step antisolvent cooling crystallization workflow for isoxazole purification.
References
- Source: researchgate.
- Title: Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)
- Source: researchgate.
Sources
A Comparative Guide to the Comprehensive Characterization of an N-Butyl-3-methylisoxazol-5-amine Analytical Reference Standard
Introduction: The Bedrock of Analytical Integrity
In the landscape of pharmaceutical development and quality control, the analytical reference standard is the ultimate arbiter of truth. It is a highly characterized material that serves as a benchmark against which new batches of drug substances, impurities, and degradation products are measured.[1][2] The quality and purity of these standards are paramount, as they directly impact the validity of analytical results, ensuring the safety and efficacy of therapeutic products.[1] This guide provides a comprehensive framework for the characterization of a hypothetical N-Butyl-3-methylisoxazol-5-amine analytical reference standard. Due to the limited public information on this specific N-butylated derivative, we will draw upon established principles for the characterization of related heterocyclic amines and regulatory guidelines to present a robust analytical strategy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the essential analytical techniques required to qualify a reference standard as "fit for purpose."
The characterization of a reference standard is a multi-faceted process that goes beyond a simple confirmation of identity. It involves a holistic evaluation of the material's properties, including its structural integrity, purity profile, and potency. This guide will delve into the "why" behind the "how," explaining the rationale for selecting specific analytical techniques and how their data collectively build a comprehensive profile of the reference standard.
Plausible Synthesis and Potential Impurity Profile of N-Butyl-3-methylisoxazol-5-amine
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible method for the synthesis of N-Butyl-3-methylisoxazol-5-amine would involve the N-alkylation of 3-methylisoxazol-5-amine.[3] This precursor is a known intermediate in the synthesis of various pharmaceuticals.[4]
A potential synthetic pathway could involve the reaction of 3-methylisoxazol-5-amine with a butylating agent, such as 1-bromobutane, in the presence of a base.
This synthetic approach can lead to several potential impurities that must be monitored and controlled in the final reference standard material:
-
Starting Material: Unreacted 3-methylisoxazol-5-amine.
-
Reagents: Residual 1-bromobutane or other alkylating agents.
-
Over-alkylation Products: Di-butylated or other poly-alkylated species.
-
Isomeric Impurities: Depending on the regioselectivity of the starting material's synthesis, isomeric forms of the amino-isoxazole may be present.
-
Degradation Products: The isoxazole ring can be susceptible to cleavage under certain conditions.
Comprehensive Characterization of the Analytical Reference Standard: An Orthogonal Approach
The characterization of an analytical reference standard relies on an orthogonal approach, where multiple analytical techniques with different scientific principles are employed to provide a comprehensive and unambiguous assessment of the material's properties.
Part 1: Structural Elucidation and Identity Confirmation
The first step in characterizing a new reference standard is to unequivocally confirm its chemical structure.
NMR is one of the most powerful techniques for structural elucidation of organic molecules.[5]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity. For N-Butyl-3-methylisoxazol-5-amine, one would expect to see characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the methyl group on the isoxazole ring, and a signal for the proton on the isoxazole ring.
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule. This is a crucial tool for confirming the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, providing definitive proof of the molecule's structure, especially in complex molecules.
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation of the molecule, providing further structural information and helping to differentiate between isomers.[6]
IR spectroscopy is used to identify the functional groups present in a molecule. For N-Butyl-3-methylisoxazol-5-amine, one would expect to see characteristic absorption bands for N-H stretching (if a secondary amine is formed), C-H stretching and bending, C=N stretching of the isoxazole ring, and C-O stretching.[7][8]
This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The results are compared with the theoretical values for the proposed structure.
Part 2: Purity Assessment
A reference standard must be of the highest possible purity, and any impurities must be identified and quantified.
Chromatography is the cornerstone of purity analysis, separating the main compound from any impurities.[9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for purity assessment of non-volatile organic compounds.[5][11] A validated, stability-indicating HPLC/UPLC method should be developed to separate N-Butyl-3-methylisoxazol-5-amine from all potential impurities. A photodiode array (PDA) detector is often used to assess peak purity and to obtain UV spectra of the main peak and any impurities.
-
Gas Chromatography (GC): Used for the analysis of volatile organic compounds. This is particularly useful for determining residual solvents from the synthesis. Headspace GC with a mass spectrometric detector (GC-MS) is the standard for this analysis.
The presence of water can affect the potency of a reference standard. Karl Fischer titration is the gold standard for determining the water content.
This test measures the amount of non-combustible inorganic impurities in the material.
Part 3: Potency Assignment
The potency of a reference standard is its concentration of the pure substance. There are two primary methods for assigning potency.
This is the most common method for assigning potency. The potency is calculated by subtracting the percentages of all identified impurities (organic, inorganic, water, residual solvents) from 100%.
Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
This approach requires the accurate quantification of all impurities.
qNMR is a primary analytical method that can be used to determine the concentration of a substance without the need for a reference standard of the same compound. It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified reference material of a different compound with a known concentration.
Comparative Analysis of Analytical Techniques for Reference Standard Characterization
| Technique | Information Provided | Primary Use | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | Detailed molecular structure, connectivity, and stereochemistry. | Identity | Unambiguous structure elucidation.[13][14][15] | Relatively low sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Identity | High sensitivity, confirmation of molecular formula (HRMS).[6][16][17][18] | Isomers can be difficult to distinguish without MS/MS. |
| IR Spectroscopy | Presence of functional groups. | Identity | Quick and non-destructive.[7][8] | Provides general information, not a complete structure. |
| Elemental Analysis | Elemental composition. | Identity | Confirms the empirical formula. | Does not provide structural information. |
| HPLC/UPLC | Purity, presence of non-volatile organic impurities. | Purity | High resolution and sensitivity, quantitative.[5][9][11] | Requires a suitable chromophore for UV detection. |
| GC-MS | Presence of volatile organic impurities and residual solvents. | Purity | High sensitivity and specificity for volatile compounds.[11][17][18] | Not suitable for non-volatile compounds. |
| Karl Fischer Titration | Water content. | Purity | Accurate and precise for water determination. | Specific for water. |
| Sulfated Ash | Inorganic impurity content. | Purity | Simple method for total inorganic content. | Does not identify specific inorganic impurities. |
| qNMR | Absolute purity/potency. | Potency | Primary method, does not require a specific reference standard. | Requires a certified internal standard and careful experimental setup. |
| Mass Balance | Purity/Potency. | Potency | Comprehensive assessment based on all impurities. | Accuracy depends on the accuracy of all individual impurity tests. |
Experimental Protocols
The following are representative protocols for the characterization of an N-Butyl-3-methylisoxazol-5-amine analytical reference standard. These protocols should be validated according to ICH Q2(R1) or USP <1225> guidelines.[19][20][21][22][23][24][25][26][27][28]
Protocol 1: Identity Confirmation by NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the proposed structure.
Protocol 2: Purity Determination by HPLC-UV
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent. Prepare a working solution at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a suitable wavelength (e.g., determined from the UV spectrum of the compound).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Visualizations
Workflow for Reference Standard Characterization
Caption: Workflow for the comprehensive characterization of an analytical reference standard.
Mass Balance Calculation for Potency
Caption: The principle of the mass balance approach for potency determination.
Conclusion: A Commitment to Quality
The characterization of an analytical reference standard is a rigorous scientific undertaking that underpins the quality and reliability of all subsequent analytical measurements. A comprehensive approach, utilizing a suite of orthogonal analytical techniques, is essential to fully understand the identity, purity, and potency of the material. This guide has outlined a robust framework for the characterization of a novel heterocyclic amine, N-Butyl-3-methylisoxazol-5-amine, providing a comparative overview of the necessary analytical methodologies. By adhering to these principles and the guidelines set forth by regulatory bodies, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of their products.
References
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United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
PubMed. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
PubMed. Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
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Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
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MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]
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LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough? [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
ACS Publications. 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]
-
PMC. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. [Link]
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Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
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ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]
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ResearchGate. Analysis of heterocyclic aromatic amines | Request PDF. [Link]
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Thieme. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]
-
Journal of Medicinal Chemistry. Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. [Link]
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ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
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Taylor & Francis Online. Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. [Link]
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PubMed. Analysis of heterocyclic aromatic amines. [Link]
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PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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ACS Publications. Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines in Cooked Meats and Grill Scrapings by HPLC/ESI-MS. [Link]
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Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. spectroscopic studies of some n-heterocyclic compounds. [Link]
-
ResearchGate. An analytical method of heterocyclic amines by LC/MS | Request PDF. [Link]
-
PubMed. Heterocyclic amines: chemistry and health. [Link]
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N-Butyl-3-methylisoxazol-5-amine proper disposal procedures
Operational Guide: Proper Handling and Disposal of N-Butyl-3-methylisoxazol-5-amine
N-Butyl-3-methylisoxazol-5-amine (CAS: 937660-32-7) is a highly specialized heterocyclic building block frequently utilized in pharmaceutical drug development and synthetic chemistry. Because this compound features both an isoxazole ring and a secondary amine group, it presents unique reactivity profiles that demand rigorous, scientifically grounded disposal protocols. Improper handling not only jeopardizes laboratory safety but also violates stringent environmental regulations.
As a preferred source for laboratory safety, this guide provides actionable, step-by-step methodologies grounded in chemical causality to ensure your facility maintains operational excellence and regulatory compliance.
Hazard Profile & Mechanistic Causality
To safely manage N-Butyl-3-methylisoxazol-5-amine, laboratory personnel must first understand the chemical causality behind its hazards. This ensures that every safety protocol is treated as a self-validating system rather than a mere checklist.
-
Acute Toxicity & Irritation: The compound is classified under GHS as harmful if swallowed (Category 4) and causes both skin and serious eye irritation (Category 2/2A)[1]. Mechanistically, the nucleophilic nature of the amine group allows it to interact rapidly with biological membranes and proteins, necessitating strict barrier protection (PPE).
-
Chemical Reactivity: The electron-rich amine group makes this compound susceptible to exothermic reactions if mixed with strong oxidizing agents[1]. Segregation is not just a regulatory suggestion; it is a thermodynamic requirement to prevent spontaneous thermal events.
-
Combustion Byproducts: When subjected to thermal degradation, the nitrogen atoms embedded within the isoxazole ring and the amine substituent oxidize. This reaction generates highly toxic nitrogen oxides (NOx)[2], which dictates the specific type of incineration infrastructure required for final destruction.
Step-by-Step Disposal Protocol
The following procedural workflow must be implemented from the moment N-Butyl-3-methylisoxazol-5-amine becomes a waste product.
Phase 1: Segregation and Containment
-
Isolate from Incompatibles: Ensure the waste container is strictly segregated from strong oxidizing agents, acids, and acid chlorides[1].
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers such as High-Density Polyethylene (HDPE) or amber glass[3]. Do not use metal containers that may corrode over time due to the basicity of the amine.
-
Seal and Ventilate: Keep containers tightly closed when not actively adding waste to prevent the release of respiratory irritants[2]. All transfers should occur within a certified chemical fume hood.
Phase 2: Spill Response and Cleanup
-
Evacuate and Equip: In the event of a spill, evacuate non-essential personnel. Responders must don full PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a particulate respirator[4].
-
Containment (Liquids): For liquid solutions, surround and absorb the spill with an inert material like silica gel, sand, or vermiculite[2]. Causality: Inert absorbents are mandatory because combustible materials (like sawdust) can react exothermically with the amine.
-
Collection (Solids): For solid powder spills, sweep up the material using spark-proof tools without creating dust[5]. Airborne dust exponentially increases the risk of inhalation exposure.
-
Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste[6].
Phase 3: Waste Labeling and Accumulation
-
Satellite Accumulation Area (SAA): Store the waste at or near the point of generation. Under the[7], academic and research laboratories can accumulate up to 55 gallons of hazardous waste in an SAA before it must be moved to a Central Accumulation Area (CAA).
-
Labeling: Affix a label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the chemical identity along with its specific hazard class (Toxic/Irritant)[8].
Phase 4: Final Destruction
-
Licensed Transport: Never dispose of this chemical down the drain or in standard municipal trash[6]. Entrust disposal exclusively to a certified hazardous waste contractor[4].
-
Incineration Protocol: The contractor must utilize a high-temperature incinerator equipped with an afterburner and a chemical scrubber. Causality: The scrubber is mechanistically required to neutralize the toxic nitrogen oxide (NOx) gases generated during the thermal decomposition of the isoxazole ring[2].
Quantitative Safety & Disposal Parameters
To facilitate quick operational reference, the quantitative data governing the handling and storage of N-Butyl-3-methylisoxazol-5-amine is summarized below.
| Parameter | Specification | Regulatory / Scientific Basis |
| GHS Hazard Categories | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [1] |
| Required PPE | Nitrile gloves, safety goggles, lab coat, localized exhaust | |
| SAA Volume Limit | Maximum 55 gallons (or 1 quart acute hazard) | [7] |
| Spill Absorbent | Silica gel, sand, or vermiculite (100% Inert) | Prevention of exothermic oxidation[2] |
| Destruction Method | High-temp incineration with NOx scrubbing | Neutralization of nitrogenous byproducts[5] |
Waste Management Workflow
The following diagram illustrates the logical progression of N-Butyl-3-methylisoxazol-5-amine from the point of waste generation through to its final, environmentally compliant destruction.
Figure 1: Lifecycle and disposal workflow for N-Butyl-3-methylisoxazol-5-amine waste streams.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". US Department of Labor.[Link]
-
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)". US EPA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. danielshealth.com [danielshealth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
